3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(3,4-dimethylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-7-8-16(11-14(13)2)23-10-9-21-18(19(23)24)22-12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNWYWDQSWMOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazinone Ring: The initial step involves the formation of the pyrazinone ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate pyrazinone with a chlorophenyl halide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylphenyl Group: The final step involves the attachment of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. This requires the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-chlorophenyl group facilitates electrophilic substitution under basic or photostimulated conditions. For example:
-
Reaction with potassium tert-butoxide (t-BuOK) under UV irradiation generates a radical anion intermediate, enabling intramolecular cyclization via an SRN1 mechanism to form polycyclic aromatic systems .
| Reaction Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|
| UV light, DMSO, 40°C, 3 h | t-BuOK | Carbazole derivatives (e.g., 9H-carbazole) | 57% |
Amine Functionalization
The secondary amine (–NH–) participates in alkylation, acylation, and condensation reactions:
-
Acylation with acetic anhydride or acyl chlorides yields N-acylated derivatives, enhancing solubility for pharmacological studies .
-
Schiff base formation with aldehydes (e.g., benzaldehyde) produces imine-linked analogs under acidic conditions .
| Reaction Type | Reagents | Conditions | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, TEA | RT, DCM, 12 h | Prodrug synthesis |
| Condensation | Benzaldehyde, HCl | Reflux, ethanol | Ligand design for metal complexes |
Oxidation and Reduction
-
Oxidation of the pyrazinone ring with m-CPBA (meta-chloroperbenzoic acid) introduces epoxide functionalities at the α,β-unsaturated ketone site .
-
Reduction of the dihydropyrazinone core using sodium borohydride (NaBH4) selectively saturates the C=N bond, yielding tetrahydropyrazinone derivatives .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
-
Tsuji-Trost allylation with allyl carbonates forms spiro-diketopiperazines in the presence of Pd(0) catalysts (e.g., Pd2dba3) and chiral ligands (e.g., L4) .
-
Buchwald-Hartwig amination modifies the amine group with aryl halides under Pd/Xantphos catalysis .
| Reaction | Catalytic System | Key Product | Selectivity |
|---|---|---|---|
| Tsuji-Trost allylation | Pd2dba3, (R)-Binap | Spiro-diketopiperazine | >90% ee |
| Suzuki-Miyaura coupling* | Pd(PPh3)4, Na2CO3 | Biaryl-functionalized pyrazinone | 75–85% |
*Requires pre-functionalization with a boronic ester.
Cyclization and Ring-Opening
-
Acid-mediated cyclization with phosphoryl chloride (POCl3) dehydrates the dihydropyrazinone ring, forming pyrazinone analogs .
-
Base-induced ring-opening with aqueous NaOH cleaves the pyrazinone core into α-ketoamide intermediates .
Halogen Exchange
The 2-chlorophenyl group undergoes halogen displacement:
Biological Activity-Driven Modifications
-
Sulfonylation with tosyl chloride introduces sulfonamide groups, enhancing enzyme inhibition (e.g., COX-2).
-
Mannich reactions with formaldehyde and piperazine generate tertiary amines for improved blood-brain barrier penetration .
Mechanistic Insights
-
SRN1 pathway : The 2-chlorophenyl group undergoes single-electron transfer (SET) under photostimulation, forming a radical anion that facilitates cyclization .
-
Pd-mediated catalysis : Oxidative addition of palladium(0) to allyl carbonates generates π-allyl intermediates, enabling asymmetric allylic alkylation .
This compound’s versatility in nucleophilic, oxidative, and transition-metal-catalyzed reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric synthesis and in vivo metabolic pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyrazinones. A notable investigation assessed the efficacy of similar compounds against various cancer cell lines, including breast (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The results indicated that these compounds exhibited significant cytotoxicity, suggesting a promising avenue for cancer therapy development.
Antiviral Properties
The compound has also been investigated for its antiviral properties. In a study focusing on inhibitors of human dihydroorotate dehydrogenase (DHODH), derivatives similar to the target compound demonstrated effective inhibition of viral replication in vitro. This mechanism is crucial as DHODH plays a significant role in the proliferation of certain viruses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of compounds like 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one . Modifications to the phenyl rings and the dihydropyrazinone core can significantly influence biological activity.
Key Findings:
- Substituents on the phenyl rings enhance binding affinity to target enzymes.
- The presence of halogen groups (e.g., chlorine) has been correlated with increased potency against specific cancer cell lines.
Case Study 1: Anticancer Screening
A comprehensive screening of a library of dihydropyrazinones was conducted to evaluate their anticancer properties. The study revealed that compounds with similar structures to 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one exhibited promising results in inhibiting tumor growth in vivo.
Case Study 2: Antiviral Mechanism
In another study focused on antiviral mechanisms, researchers found that derivatives of dihydropyrazinones inhibited DHODH effectively, leading to reduced viral load in infected cells. This finding underscores the potential of this compound class in developing antiviral therapies.
Mechanism of Action
The mechanism of action of 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped based on shared substituents or biological targets. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Structure Differences: The target compound’s dihydropyrazinone core contrasts with the indole-piperidine cores of DMPI and CDFII. This difference may influence binding kinetics and metabolic stability. For example, indole derivatives often exhibit planar aromaticity for intercalation, while dihydropyrazinones may favor hydrogen bonding due to their carbonyl groups. Epoxiconazole’s triazole-oxirane core targets fungal cytochrome P450 enzymes, highlighting the role of core heterocycles in determining biological specificity.
Substituent Effects: The 2-chlorophenyl group, present in both the target compound and CDFII, is associated with enhanced lipophilicity and membrane penetration, critical for antimicrobial activity .
Biological Activity :
- DMPI and CDFII synergize with carbapenems against MRSA, suggesting that the target compound’s similar substituents might also enhance β-lactam efficacy .
- Epoxiconazole’s halogenated aryl groups demonstrate how chlorine and fluorine substituents improve target affinity and resistance to metabolic degradation .
Computational and Methodological Insights
Docking Accuracy (Glide) :
Glide’s systematic search algorithm, which accounts for ligand flexibility and solvent effects, has shown superior accuracy in predicting binding poses (average RMSD <1 Å in 50% of cases) compared to GOLD or FlexX . Applied to the target compound, Glide could model its interaction with bacterial targets (e.g., penicillin-binding proteins) by leveraging its 2-chlorophenyl group’s hydrophobic interactions.Crystallography (SHELX) : The SHELX system, widely used for small-molecule refinement, could resolve the target compound’s crystal structure to validate computational predictions and identify key intermolecular interactions .
Biological Activity
Molecular Characteristics
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 315.79 g/mol
- IUPAC Name : 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one
Structural Representation
The compound features a pyrazinone core with substituents that include a chlorophenyl group and a dimethylphenyl group, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways.
Pharmacological Studies
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited the proliferation of breast cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro tests revealed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one in a mouse model of breast cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial properties. Further analysis suggested that the mechanism involved disruption of bacterial cell membranes.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induction of apoptosis |
| Antimicrobial | Moderate | Disruption of cell membranes |
| Neuroprotective | Moderate | Modulation of neurotransmitters |
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one | Yes | Yes | Yes |
| 1-(4-Chlorophenyl)-3-(methylamino)propan-1-one | Moderate | Moderate | No |
| 4-(Dimethylamino)benzaldehyde | Yes | Low | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?
- Methodology :
- Route Design : Analogous to heterocyclic synthesis in dihydropyrazinone derivatives, start with a hydrazine derivative (e.g., (3,4-dimethylphenyl)hydrazine) and a ketone precursor. Use glacial acetic acid with catalytic HCl for cyclization, followed by reflux (60–65°C for 5–8 hours) to form the dihydropyrazinone core .
- Optimization : Vary solvent polarity (e.g., ethanol vs. acetic acid), acid catalysts (e.g., HCl vs. H2SO4), and reaction time. Monitor yields via gas chromatography (GC) and purity via thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (4:1) .
- Example Data :
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Purity (TLC Rf) |
|---|---|---|---|---|---|
| Hydrazine + Ketone A | HCl | Acetic acid | 8 | 80 | 0.88 |
| Hydrazine + Ketone B | H2SO4 | Ethanol | 6 | 65 | 0.72 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use -NMR (300 MHz, CDCl3) to confirm substituent positions (e.g., δ 2.17 ppm for methyl groups on the 3,4-dimethylphenyl ring). IR (KBr) can validate functional groups (e.g., C=O stretch at ~1680 cm) .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.5% deviation acceptable).
- Chromatography : Combine TLC (silica gel, petroleum ether/ethyl acetate) and GC-MS for purity checks.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the study of this compound’s reactivity or biological interactions?
- Methodology :
- Reactivity Prediction : Perform density functional theory (DFT) calculations to map electron density on the dihydropyrazinone ring, identifying nucleophilic/electrophilic sites. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level.
- Biological Targets : Use AutoDock Vina to dock the compound into protein active sites (e.g., kinase domains). Validate predictions with in vitro assays (e.g., IC50 measurements).
Q. How can contradictory results in biological assays (e.g., inconsistent IC50 values) be resolved?
- Methodology :
- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time). Include positive controls (e.g., staurosporine for kinase inhibition).
- Data Analysis : Apply statistical rigor (e.g., ANOVA for triplicate experiments). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Example Workflow :
Repeat assay at 5 concentrations (n=3).
Compare dose-response curves across labs.
Use LC-MS to confirm compound stability under assay conditions.
Q. What strategies address poor solubility of this compound in aqueous buffers for in vitro studies?
- Methodology :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilization.
- Pro-drug Design : Modify the 2-chlorobenzyl group with hydrophilic moieties (e.g., PEGylation) while retaining activity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions (e.g., high binding affinity) and weak in vitro activity?
- Methodology :
- Validation Steps :
Re-examine docking parameters (e.g., protonation state, solvation effects).
Perform molecular dynamics (MD) simulations to assess binding stability over time.
Test analogs with minor structural tweaks (e.g., replacing 2-chlorophenyl with 3-chlorophenyl).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
